molecular formula C9H10BrNO2 B6165044 methyl 3-(6-bromopyridin-3-yl)propanoate CAS No. 1616279-59-4

methyl 3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B6165044
CAS No.: 1616279-59-4
M. Wt: 244.1
InChI Key:
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Description

Methyl 3-(6-bromopyridin-3-yl)propanoate is an organic compound that falls under the category of bromo-substituted pyridine esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-bromopyridin-3-yl)propanoate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification process involves the reaction of the brominated pyridine with a carboxylic acid or its derivative under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromopyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, oxides, reduced compounds, and hydrolyzed products .

Scientific Research Applications

Methyl 3-(6-bromopyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-methylpyridin-3-yl)propanoate
  • Methyl 3-(6-chloropyridin-3-yl)propanoate
  • Methyl 3-(6-fluoropyridin-3-yl)propanoate

Uniqueness

Methyl 3-(6-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its methyl, chloro, and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity.

Properties

CAS No.

1616279-59-4

Molecular Formula

C9H10BrNO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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